molecular formula C15H16N4S2 B276379 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine

4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine

Cat. No. B276379
M. Wt: 316.4 g/mol
InChI Key: JOJOJVOIOCOXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine has a number of biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes that are involved in cancer growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine in lab experiments is its potential as an anti-cancer agent. This compound has been shown to have promising results in inhibiting the growth of cancer cells. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to fully optimize its use in cancer research.

Future Directions

There are several future directions for the study of 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine. One area of focus is the development of more efficient synthesis methods to produce this compound. Another area of study is the optimization of its use as an anti-cancer agent, including the identification of its specific targets and the development of more effective delivery methods. Additionally, the potential applications of this compound in other areas of scientific research, such as neurodegenerative diseases, should be explored.

Synthesis Methods

The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine involves several steps. The first step is the reaction of 2-amino-5-methylthiazole with 1,3-dibromo-2-propanol to form a bromoalkyl thiazole intermediate. This intermediate is then reacted with 2-amino-4-methylpyrimidine to form a dihydropyrimidine intermediate. Finally, the dihydropyrimidine intermediate is cyclized with sulfur and sodium methoxide to form the final product.

Scientific Research Applications

4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine has been studied for its potential applications in scientific research. One of the main areas of study is in the field of cancer research. This compound has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines.

properties

Molecular Formula

C15H16N4S2

Molecular Weight

316.4 g/mol

IUPAC Name

3-(1-methylimidazol-2-yl)sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene

InChI

InChI=1S/C15H16N4S2/c1-19-8-7-16-15(19)21-14-12-10-5-3-2-4-6-11(10)20-13(12)17-9-18-14/h7-9H,2-6H2,1H3

InChI Key

JOJOJVOIOCOXDG-UHFFFAOYSA-N

SMILES

CN1C=CN=C1SC2=NC=NC3=C2C4=C(S3)CCCCC4

Canonical SMILES

CN1C=CN=C1SC2=NC=NC3=C2C4=C(S3)CCCCC4

Origin of Product

United States

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